2-Bromo-4-isopropyloxazole

Description

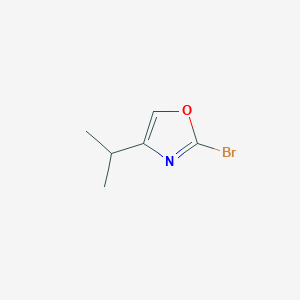

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8BrNO |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

2-bromo-4-propan-2-yl-1,3-oxazole |

InChI |

InChI=1S/C6H8BrNO/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 |

InChI Key |

LMMYCPVEEHKMIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=COC(=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Isopropyloxazole

Regioselective Bromination Approaches to 2-Bromooxazoles

Alternative Bromination Protocols for Oxazole (B20620) Ring Systems

Electrophilic Bromination Utilizing N-Bromosuccinimide (NBS)

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic or heteroaromatic ring. For the synthesis of bromooxazoles, N-Bromosuccinimide (NBS) is a frequently employed reagent. youtube.commasterorganicchemistry.com NBS is favored over elemental bromine (Br₂) as it is a solid and easier to handle, and it provides a low concentration of electrophilic bromine, which can enhance selectivity. masterorganicchemistry.com

The reaction proceeds via the electrophilic attack of a bromine cation (or its equivalent) on the oxazole ring. The C2 position of the oxazole ring is generally susceptible to nucleophilic substitution, while electrophilic substitution tends to occur at other positions depending on the substituents present. tandfonline.com In the case of a 4-isopropyloxazole precursor, the C2 or C5 position would be the likely site for bromination. To achieve the desired 2-bromo isomer, a strategy involving metallation followed by bromination is often necessary. sci-hub.seresearchgate.net

A general procedure for the electrophilic bromination of an activated aromatic system using NBS can be performed at room temperature. youtube.com The reaction can be catalyzed by acid, which protonates the carbonyl group of NBS, making the bromine atom more electrophilic. youtube.com The succinimide (B58015) byproduct often crystallizes out of less polar solvents, simplifying purification. youtube.com

Table 1: Key Features of Electrophilic Bromination with NBS

| Feature | Description |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Mechanism | Electrophilic aromatic substitution |

| Selectivity | Dependent on directing effects of existing substituents on the oxazole ring. For 2-bromination, prior metallation at the C2 position is often required. |

| Advantages | NBS is a solid, easier to handle than Br₂, and can provide higher selectivity. masterorganicchemistry.com |

| Conditions | Often performed at room temperature, can be acid-catalyzed. youtube.com |

Base-Promoted Dibromination of Enamides as a Route to Bromooxazoles

A more recent and indirect method for synthesizing bromooxazoles involves the base-promoted dibromination of enamides. chempartner.comorganic-chemistry.org This strategy does not directly brominate an existing oxazole ring but rather constructs the bromooxazole from an acyclic precursor.

In this approach, a secondary enamide is treated with a bromine source, such as carbon tetrabromide (CBr₄), in the presence of a base. chempartner.comorganic-chemistry.org This leads to the formation of a β,β-dibrominated secondary enamide intermediate. These intermediates can then undergo a copper(I)-catalyzed intramolecular cyclization to yield 5-bromooxazoles in good yields. chempartner.comorganic-chemistry.org While this specific methodology directly yields 5-bromooxazoles, it highlights the utility of enamide cyclization in accessing brominated oxazole systems. chempartner.comorganic-chemistry.org Further functional group manipulation or alternative cyclization strategies could potentially be adapted to target the 2-bromo isomer.

Multi-step Synthetic Pathways to 2-Bromo-4-isopropyloxazole

The construction of this compound often necessitates a multi-step approach, allowing for precise control over the placement of the substituents on the oxazole ring.

Strategies for Oxazole Ring Formation and Cyclization

The formation of the core oxazole ring is a critical step in any multi-step synthesis. Several classical and modern methods exist for this purpose:

Van Leusen Reaction: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. nih.govijpsonline.com

Robinson-Gabriel Synthesis: This involves the cyclization of α-acylamino ketones.

Bredereck Reaction: This method synthesizes 2,4-disubstituted oxazoles from α-haloketones and amides. ijpsonline.com

From Propargylic Amides: Gold-catalyzed cyclization of propargylic amides can lead to the formation of substituted oxazoles. researchgate.net

For the synthesis of a 4-isopropyloxazole precursor, one could envision starting with a precursor containing the isopropyl group, such as isobutyraldehyde, and employing a suitable cyclization strategy.

Sequential Functionalization and Post-Cyclization Bromination

A common and powerful strategy involves first constructing the 4-isopropyloxazole ring and then introducing the bromine atom at the C2 position. This post-cyclization functionalization approach allows for greater synthetic flexibility.

The synthesis of 4-isopropyloxazole itself can be achieved through various means. Once the 4-isopropyloxazole is obtained, the introduction of the bromine at the C2 position is typically achieved through a lithiation-bromination sequence. sci-hub.se This involves treating the oxazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to selectively deprotonate the C2 position. The resulting 2-lithiooxazole intermediate is then quenched with an electrophilic bromine source, like 1,2-dibromotetrafluoroethane (B104034) (DBTFE) or elemental bromine, to afford the desired this compound. sci-hub.se

Table 2: Typical Lithiation-Bromination Sequence

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Lithiation | n-Butyllithium (n-BuLi), THF, -78 °C | Regioselective deprotonation at the C2 position of the oxazole ring. sci-hub.se |

| 2. Bromination | Electrophilic bromine source (e.g., DBTFE, Br₂) | Introduction of the bromine atom at the lithiated C2 position. sci-hub.se |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Isopropyloxazole

Impact of the Bromine Atom on Oxazole (B20620) Ring Reactivity

The oxazole ring is an aromatic heterocycle characterized by a π-electron system that is less aromatic than benzene. clockss.org The presence of a bromine atom at the C2 position significantly modulates the electronic properties and, consequently, the chemical reactivity of the 4-isopropyloxazole ring. Bromine, being an electronegative halogen, exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the entire oxazole ring, rendering it more electrophilic and susceptible to nucleophilic attack.

The C2 position of the oxazole ring is inherently the most electron-deficient due to the adjacent electronegative oxygen and nitrogen atoms. pharmaguideline.com The addition of a bromine atom at this position further amplifies this electrophilicity. While halogens also possess a resonance effect (+R effect) due to their lone pairs, the inductive effect is generally dominant in influencing the reactivity of aryl halides towards nucleophiles. This activation makes the C-Br bond at the C2 position a prime site for both nucleophilic substitution and oxidative addition in catalytic cycles. pharmaguideline.com In contrast, electrophilic substitution on the oxazole ring, which typically occurs at C4 or C5, is made more difficult by the deactivating nature of the bromine atom. pharmaguideline.com

Nucleophilic Substitution Reactions on the Oxazole Core

Nucleophilic substitution on an unsubstituted oxazole ring is generally rare. However, the presence of a good leaving group, such as a halogen, at an activated position facilitates such reactions. pharmaguideline.comtandfonline.com For 2-Bromo-4-isopropyloxazole, the C2 position is highly activated towards nucleophilic displacement.

The primary mechanism for nucleophilic substitution on this compound is the Nucleophilic Aromatic Substitution (SNAr) pathway. This process is characteristic of electron-deficient aromatic systems bearing a suitable leaving group. The SNAr mechanism proceeds via a two-step sequence:

Addition of the Nucleophile: A nucleophile (Nu-) attacks the electrophilic C2 carbon atom, which bears the bromine atom. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by delocalization over the electron-withdrawing oxazole ring, particularly involving the nitrogen atom.

Departure of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the bromide ion (Br-) is eliminated as the leaving group.

In the context of this compound, regioselectivity is highly pronounced. Nucleophilic attack occurs almost exclusively at the C2 position. This is due to several factors:

Electronic Activation: As previously discussed, the C2 carbon is the most electrophilic center in the molecule.

Leaving Group Ability: Bromide is an effective leaving group, facilitating the completion of the substitution reaction.

Ring Position: The order of reactivity for nucleophilic substitution on halogenated oxazoles is C2 >> C4 > C5, reflecting the relative electron deficiency of these positions. tandfonline.com

Chemoselectivity becomes a consideration when the attacking nucleophile has multiple reactive sites or when there are other functional groups in the molecule. However, for simple nucleophiles, the reaction is highly selective for the displacement of the C2-bromine.

Catalytic Cross-Coupling Reactions of this compound

The C-Br bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. eie.grresearchgate.net These reactions have become indispensable tools in modern organic synthesis.

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures. nih.gov It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.com this compound is a suitable substrate for this reaction.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of the oxazole to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, yielding the final product and regenerating the Pd(0) catalyst. nih.govmdpi.com

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with common systems including Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with phosphine (B1218219) ligands. tandfonline.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Heterocycles This table presents representative data for Suzuki-Miyaura couplings involving bromo-heterocycles, illustrating typical conditions and outcomes applicable to substrates like this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 85 |

| 2 | 2-Bromooxazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 |

| 3 | 4-Iodo-oxazole | 3-Furylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 78 |

| 4 | 2-Bromopyridine | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 88 |

Data is illustrative and compiled from general findings in cross-coupling literature.

Beyond the Suzuki-Miyaura reaction, this compound can participate in a range of other important cross-coupling reactions, highlighting its versatility as a synthetic building block. researchgate.netbohrium.com

Stille Coupling: This reaction couples the bromo-oxazole with an organostannane (organotin compound) using a palladium catalyst. It is known for its tolerance of a wide variety of functional groups.

Heck Coupling: In a Heck reaction, the bromo-oxazole would be coupled with an alkene to form a substituted alkene, again catalyzed by palladium.

Sonogashira Coupling: This powerful reaction forms a C-C bond between the bromo-oxazole and a terminal alkyne. It is typically co-catalyzed by palladium and copper complexes. researchgate.net

Negishi Coupling: This involves the reaction of the bromo-oxazole with an organozinc reagent, catalyzed by a nickel or palladium complex.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the bromo-oxazole and an amine, providing access to 2-aminooxazole derivatives.

Each of these methods offers a distinct pathway to functionalize the C2 position of the oxazole ring, making this compound a valuable precursor for the synthesis of complex molecules. researchgate.net

Electrophilic Aromatic Substitution on the Oxazole Ring System

The oxazole ring is a π-excessive heterocycle, yet it is generally considered to be deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. This is due to the presence of the electronegative nitrogen and oxygen atoms, which inductively withdraw electron density from the ring system. The general order of reactivity for electrophilic attack on an unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com However, the presence of substituents can significantly alter this reactivity pattern.

In the case of this compound, the ring contains a deactivating bromo group at the C2 position and a weakly activating isopropyl group at the C4 position. The interplay of these substituents, along with the inherent electronic nature of the oxazole ring, dictates the outcome of electrophilic substitution reactions.

Halogens, such as the bromine atom at the C2 position of this compound, are also deactivating groups in electrophilic aromatic substitution. masterorganicchemistry.com This deactivation is primarily due to their strong electron-withdrawing inductive effect. Although halogens possess lone pairs that can be donated to the aromatic ring via resonance, this resonance effect is weaker than their inductive effect, leading to a net decrease in the electron density of the ring and thus a slower reaction rate for EAS. youtube.com

The combined deactivating effects of the nitrogen heteroatom and the bromine substituent make electrophilic aromatic substitution on this compound challenging. Any potential electrophilic attack would likely be directed by the existing substituents. The isopropyl group at C4 is an ortho-, para-directing activator, while the bromine at C2 is an ortho-, para-directing deactivator. Given the positions of these substituents, electrophilic attack would most likely occur at the C5 position, if at all.

Table 1: Summary of Substituent Effects on the Oxazole Ring in this compound

| Substituent | Position | Electronic Effect | Influence on EAS | Directing Effect |

| Isopropyl | C4 | Electron-donating (weak activator) | Activates the ring | Ortho, Para |

| Bromo | C2 | Electron-withdrawing (deactivator) | Deactivates the ring | Ortho, Para |

| Nitrogen | N3 | Electron-withdrawing (deactivator) | Deactivates the ring | Meta-directing to itself |

| Oxygen | O1 | Electron-withdrawing (inductive), Electron-donating (resonance) | Overall deactivating | - |

Radical Pathways and Their Potential in this compound Transformations

While electrophilic reactions on the oxazole ring of this compound are likely to be slow, radical reactions may offer alternative pathways for functionalization. The C-Br bond at the C2 position is a potential site for radical reactions. Homolytic cleavage of the C-Br bond, initiated by heat or light, could generate an oxazol-2-yl radical. This highly reactive intermediate could then participate in various radical chain reactions, such as addition to alkenes or substitution reactions. masterorganicchemistry.com

Furthermore, the isopropyl group at the C4 position contains tertiary C-H bonds, which are susceptible to radical abstraction. lumenlearning.com Reaction with a radical initiator, such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator, could lead to the formation of a tertiary radical on the isopropyl side chain. This radical could then be trapped by a halogen, leading to side-chain halogenation.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Initiator | Potential Product |

| Homolytic C-Br cleavage | Heat, UV light | 4-Isopropyloxazol-2-yl radical |

| Side-chain bromination | NBS, light/heat | 2-Bromo-4-(2-bromo-2-propyl)oxazole |

Derivatization Reactions of the Isopropyl Side Chain

The isopropyl side chain of this compound offers a handle for further synthetic modifications. As mentioned in the previous section, radical halogenation can introduce a functional group onto the side chain. This halogenated derivative can then undergo nucleophilic substitution reactions to introduce a variety of other functional groups.

Another potential reaction is the oxidation of the isopropyl group. Strong oxidizing agents could potentially oxidize the isopropyl group to a carboxylic acid, although the stability of the oxazole ring under such harsh conditions would need to be considered. Milder oxidation conditions might lead to the formation of a tertiary alcohol.

These derivatization reactions of the isopropyl side chain provide a means to synthesize a range of novel this compound derivatives with potentially interesting chemical and biological properties.

Table 3: Potential Derivatization Reactions of the Isopropyl Side Chain

| Reaction Type | Reagents | Potential Product |

| Radical Bromination | NBS, AIBN | 2-Bromo-4-(2-bromo-2-propyl)oxazole |

| Nucleophilic Substitution (on brominated side chain) | Nu- | 2-Bromo-4-(2-Nu-2-propyl)oxazole (Nu = nucleophile) |

| Oxidation (strong) | KMnO4, heat | 2-Bromo-oxazole-4-carboxylic acid |

| Oxidation (mild) | - | 2-Bromo-4-(2-hydroxy-2-propyl)oxazole |

Strategic Applications of 2 Bromo 4 Isopropyloxazole in Advanced Organic Synthesis

Utility as a Building Block for Complex Heterocyclic Structures

The presence of a bromine atom on the oxazole (B20620) core makes 2-Bromo-4-isopropyloxazole an excellent substrate for cross-coupling reactions and other transformations, enabling the synthesis of more elaborate heterocyclic systems.

This compound is an ideal starting material for creating a library of diversely substituted oxazoles. The carbon-bromine bond at the 2-position is particularly amenable to metal-catalyzed cross-coupling reactions. Methodologies for the synthesis of various bromooxazoles have been developed, often involving the regiocontrolled lithiation of an oxazole followed by reaction with an electrophilic bromine source. sci-hub.seresearchgate.net These bromooxazole building blocks are highly valued for their subsequent utility in reactions such as the Suzuki-Miyaura cross-coupling. sci-hub.seijpsonline.com

This reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C2-position, a critical step in modifying the electronic properties and biological activity of the resulting molecule. The general applicability of Suzuki-Miyaura reactions to bromooxazoles demonstrates the potential of this compound to serve as a platform for generating novel compounds. ijpsonline.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction with a Bromooxazole Intermediate This table illustrates a general transformation applicable to bromooxazoles like this compound.

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| This compound | Arylboronic Acid | Pd Catalyst, Base | 2-Aryl-4-isopropyloxazole |

A significant application of oxazole derivatives is in the construction of complex, three-dimensional structures such as spirocycles. Research has demonstrated a stereoselective cyclization between 5-methoxyoxazoles and alkylidene oxindoles, catalyzed by titanium(IV) chloride, to produce spiro[3,3′-oxindole-1-pyrrolines] in high yields. acs.orgnih.gov This methodology forges a quaternary spirocenter with excellent stereocontrol. acs.orgnih.gov

In the exploration of the reaction's scope, a 4-isopropyloxazole derivative was utilized as a substrate. acs.orgnih.gov While the reaction proceeded, it was noted that the resulting diastereomers of the spirooxindole-1-pyrroline product were difficult to separate by column chromatography. acs.orgnih.gov This finding highlights both the potential and the challenges of using sterically demanding substituents like the isopropyl group in these complex cycloadditions. The synthesis of 1-pyrrolines is a field of active research, with various methods being developed to access these important nitrogen-containing heterocycles. organic-chemistry.orgorgsyn.org

Table 2: Synthesis of Spirooxindole-1-pyrrolines

| Oxazole Substrate | Electrophile | Catalyst | Key Finding | Citation |

| 5-Methoxy-2-aryloxazoles | Alkylidene Oxindoles | TiCl₄ (5-20 mol%) | High yield and diastereoselectivity for various substrates. | acs.orgnih.gov |

| 4-Isopropyloxazole derivative | Alkylidene Oxindole | TiCl₄ | Reaction proceeds, but resulting isomers are difficult to separate. | acs.orgnih.gov |

Precursor in the Development of Chiral Ligands and Catalysts

The oxazole framework is a component of many privileged chiral ligands used in asymmetric catalysis. This compound can serve as a valuable precursor in the multi-step synthesis of these essential tools for modern organic chemistry.

Chiral bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands are among the most successful classes of ligands for asymmetric catalysis. csic.esresearchgate.net A common synthetic route to these ligands involves the cyclization of a chiral amino alcohol with a suitable precursor. csic.esresearchgate.net For example, enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines can be prepared from 2-bromobenzonitrile, which is converted to the corresponding phosphinoaryl nitrile and then treated with a chiral amino alcohol in the presence of a Lewis acid like ZnCl₂. researchgate.net

By analogy, this compound could be functionalized through cross-coupling to introduce a nitrile or other functional group, which could then be cyclized with a chiral amino alcohol to form a chiral oxazoline (B21484) ligand. The isopropyl group on the oxazole ring would offer distinct steric and electronic properties to the resulting ligand, potentially influencing the selectivity of the catalysts derived from it. chemscene.com The synthesis of such chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of optically active organic compounds. mdpi.comroutledge.com

Once synthesized, chiral oxazoline-based ligands are complexed with transition metals to generate catalysts for a wide range of asymmetric transformations. scispace.comchemrxiv.org One such transformation is the ring-opening polymerization (ROP) of cyclic esters like lactide, which is a key method for producing biodegradable polymers. iaamonline.orgicm.edu.pl

For instance, chiral anilido-oxazolinate aluminum complexes have been synthesized and investigated for the stereoselective ROP of rac-lactide. nih.gov In these studies, ligands are prepared by coupling an oxazoline with an aniline (B41778) derivative. nih.gov A catalyst system derived from a ligand featuring an isopropyl group on the chiral oxazoline ring demonstrated activity in polymerization. nih.gov While this specific ligand was not derived from this compound itself, it illustrates the principle that isopropyl-substituted oxazoline ligands can effectively participate in asymmetric catalysis. The mechanism of such polymerizations typically involves the initiation, propagation, and termination of polymer chains. iaamonline.orgresearchgate.net The performance of the catalyst, influenced by the ligand's structure, is critical in controlling the polymer's properties. nih.gov

Intermediate in the Synthesis of Relevant Organic Compounds

Beyond its role in building complex heterocycles and ligands, this compound functions as a versatile intermediate for a variety of other organic compounds. cymitquimica.comchemicalbook.com The term "intermediate" refers to a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction. chemicalbook.comprepchem.com

The reactivity of the C-Br bond allows for its conversion into numerous other functional groups. For example, it can undergo halogen-metal exchange to form an organolithium or Grignard reagent, which can then react with a wide range of electrophiles. This opens pathways to introduce functionalities that are not accessible through direct coupling methods. Its role as a building block is analogous to other brominated intermediates like 2-bromo-4-methylpropiophenone or 2-bromo-4-nitroaniline, which are crucial for synthesizing pharmaceuticals and dyes. chemicalbook.comgoogle.com The combination of the reactive bromine site and the stable, sterically defined isopropyl-substituted oxazole core makes this compound a valuable and adaptable intermediate in multi-step organic synthesis. cymitquimica.com

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Isopropyloxazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. ipb.pt For 2-Bromo-4-isopropyloxazole, a full suite of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

High-Resolution ¹H NMR for Proton Resonance Assignment

The ¹H NMR spectrum provides crucial information regarding the chemical environment, connectivity, and relative number of different protons in the molecule. hw.ac.uk For this compound, three distinct sets of signals are expected: a singlet for the oxazole (B20620) ring proton, and a septet and a doublet for the isopropyl group protons.

The proton on the C-5 position of the oxazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-withdrawing bromine atom at C-2 and the electron-donating isopropyl group at C-4. In related 2-bromo-4-methyloxazole, the H-5 proton appears at δ 7.42 ppm. sci-hub.se

The isopropyl group presents a characteristic pattern. youtube.com The single methine proton (-CH) is adjacent to six equivalent methyl protons, resulting in its signal being split into a septet (a seven-line pattern), according to the n+1 rule. hw.ac.uk The six protons of the two equivalent methyl groups (-CH₃) are adjacent to the single methine proton, splitting their signal into a doublet (a two-line pattern). scispace.comresearchgate.net

Expected ¹H NMR Data for this compound Predicted data based on analogous structures and established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 (oxazole) | ~7.5 | Singlet (s) | - | 1H |

| -CH (isopropyl) | ~3.0 | Septet (sept) | ~7.0 | 1H |

¹³C NMR for Carbon Skeleton Connectivity and Chemical Shifts

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and their electronic nature. cdnsciencepub.com For this compound, five distinct signals are anticipated: three for the oxazole ring carbons (C-2, C-4, C-5) and two for the isopropyl group carbons (methine and methyl).

The carbon atom bonded to bromine, C-2, is expected to be significantly downfield due to the halogen's inductive effect, though the direct attachment of bromine can sometimes have complex shielding effects. In 2-bromo-4-methyloxazole, the C-2 signal is found at δ 138.4 ppm. sci-hub.se The C-4 carbon, bearing the isopropyl group, and the C-5 carbon would also have distinct chemical shifts characteristic of a substituted oxazole ring. cdnsciencepub.comcdnsciencepub.com The carbons of the isopropyl group are expected in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound Predicted data based on analogous structures and established chemical shift principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~138-140 |

| C-4 | ~148-150 |

| C-5 | ~130-133 |

| -CH (isopropyl) | ~25-28 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and revealing the complete molecular architecture. ipb.ptcore.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. nanalysis.comcreative-biostructure.com For this compound, a strong cross-peak would be observed between the isopropyl methine septet (~3.0 ppm) and the isopropyl methyl doublet (~1.3 ppm), confirming their connectivity and definitively establishing the presence of the isopropyl fragment. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.comgoogle.com It would be used to unambiguously link the proton assignments to their corresponding carbon atoms: H-5 to C-5, the isopropyl methine proton to the isopropyl methine carbon, and the isopropyl methyl protons to the isopropyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). mdpi.comnih.gov It is crucial for connecting the substituent group to the heterocyclic ring. Key expected correlations would include a cross-peak from the isopropyl methine and methyl protons to the C-4 carbon of the oxazole ring. A correlation between the H-5 proton and the C-4 carbon would also be expected, solidifying the ring structure. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. fiveable.menanalysis.comcolumbia.edu A NOESY spectrum could show a cross-peak between the H-5 proton of the oxazole ring and the methine proton of the isopropyl group, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation. nanalysis.comnumberanalytics.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. researchgate.net The resulting mass spectrum is a unique fingerprint of the compound. For this compound, the molecular ion peak (M⁺) would be expected to appear as a pair of peaks of nearly equal intensity, M⁺ and M+2, which is characteristic of compounds containing a single bromine atom due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. researchgate.net

The fragmentation pattern would likely involve characteristic losses:

Loss of an isopropyl group: Cleavage of the bond between the oxazole ring and the isopropyl group would result in a significant fragment ion at [M - 43]⁺.

Loss of a bromine atom: Cleavage of the C-Br bond would produce a fragment at [M - 79/81]⁺.

McLafferty-type rearrangements and cleavage of the oxazole ring could also lead to other characteristic smaller fragments. libretexts.org

Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Identity | Notes |

|---|---|---|

| 203/205 | [C₆H₈BrNO]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 160/162 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

While low-resolution MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₆H₈BrNO. rsc.org

HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass | Observed Mass |

|---|

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". masterorganicchemistry.com

For this compound, the IR spectrum is expected to display a unique pattern of absorption bands that confirm the presence of its key structural features: the isopropyl group, the oxazole ring, and the carbon-bromine bond. While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, its characteristic absorptions can be predicted based on established group frequencies for its constituent parts.

The analysis of the spectrum can be divided into several key regions:

C-H Stretching Region (3000-2850 cm⁻¹): The isopropyl group, -CH(CH₃)₂, will produce characteristic C-H stretching vibrations. These typically appear as moderately strong absorptions just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of the methyl (CH₃) groups and the tertiary C-H stretch are expected in the 2975-2845 cm⁻¹ range. docbrown.info

Oxazole Ring Vibrations: The oxazole ring gives rise to several characteristic bands. The C=N stretching vibration is anticipated in the 1680-1630 cm⁻¹ region. The C=C stretching of the heterocyclic ring may also appear in this vicinity. The C-O-C stretching vibrations of the oxazole ring typically produce strong absorptions in the fingerprint region, often around 1300-1000 cm⁻¹.

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole. For this compound, this would include C-H bending vibrations of the isopropyl group. A characteristic "isopropyl doublet" arising from symmetric bending is often observed around 1388-1368 cm⁻¹. wpmucdn.com Furthermore, the C-Br stretching vibration is expected to produce a strong absorption in the lower frequency range, typically between 600 and 500 cm⁻¹. docbrown.info

The predicted IR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (asymmetric/symmetric) | Isopropyl (-CH₃, -CH) | 2975 - 2850 | Strong to Medium |

| C=N Stretch | Oxazole Ring | 1680 - 1630 | Medium |

| C-H Bend (isopropyl doublet) | Isopropyl (-CH(CH₃)₂) | ~1388 and ~1368 | Medium |

| C-O-C Stretch | Oxazole Ring | 1300 - 1000 | Strong |

| C-Br Stretch | Bromo-substituent | 600 - 500 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

A full X-ray crystallographic analysis of this compound would provide unambiguous proof of its structure in the solid state. The process would involve growing a suitable single crystal of the compound, which can be a challenging step. libretexts.org This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a large number of diffraction intensities are collected and processed to solve and refine the crystal structure. nih.gov

While a specific crystal structure for this compound is not available in the public domain as of this writing, a hypothetical analysis would yield a set of precise crystallographic parameters. These parameters define the unit cell—the basic repeating block of the crystal lattice—and the arrangement of molecules within it. google.com The data obtained would be presented in a standardized format, as illustrated in the table below, which shows the type of information generated from an X-ray diffraction experiment.

| Parameter | Description | Example Data (Illustrative Only) |

| Chemical Formula | The elemental composition of the molecule. | C₆H₈BrNO |

| Formula Weight | The molar mass of the compound. | 190.04 g/mol |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group describing the arrangement of molecules in the unit cell. | P2₁/c |

| a, b, c [Å] | The dimensions of the unit cell axes in angstroms. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ [°] | The angles between the unit cell axes in degrees. | α = 90, β = 105.5, γ = 90 |

| Volume [ų] | The volume of the unit cell. | 819.4 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density [g/cm³] | The theoretical density of the crystal. | 1.540 |

| R-factor | An indicator of the quality of the fit between the model and experimental data. | 0.045 |

This definitive structural data would confirm the connectivity of the atoms and reveal the molecule's preferred conformation, including the orientation of the isopropyl group relative to the oxazole ring and any intermolecular interactions, such as halogen bonding, that might influence the crystal packing.

Theoretical and Computational Chemistry Approaches to 2 Bromo 4 Isopropyloxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations provide foundational insights into the electronic structure and inherent properties of 2-Bromo-4-isopropyloxazole. Methodologies such as Density Functional Theory (DFT) and various ab initio techniques are pivotal for modeling the molecule's characteristics at an atomic and electronic level. nrel.govphyschemres.org

Molecular Geometry and Electronic Properties:

The three-dimensional arrangement of atoms in this compound can be precisely determined through geometry optimization calculations. These computations yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and steric profile.

The electronic landscape of the molecule is characterized by its molecular orbitals. Of primary importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's propensity to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant parameter that correlates with the molecule's chemical reactivity and kinetic stability. In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating isopropyl group is anticipated to substantially shape the energy levels and spatial distribution of these orbitals.

Computed Molecular Properties:

A range of molecular descriptors for this compound can be derived from computational models. nih.gov These properties are invaluable for predicting its physical behavior, such as solubility and lipophilicity, as well as its potential for intermolecular interactions.

Table 1: Computed Molecular Properties of this compound| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C6H8BrNO | - |

| Molecular Weight | 190.04 | g/mol |

| XLogP3 | 2.5 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 1 | - |

| Rotatable Bond Count | 1 | - |

| Exact Mass | 188.97893 | Da |

| Monoisotopic Mass | 188.97893 | Da |

| Topological Polar Surface Area | 26.0 | Ų |

| Heavy Atom Count | 10 | - |

*Data sourced from PubChem.*[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0sby3EXYcIYeWHi5Ku-9mCVbU6Y9ux2VgdLRERDm_NU6ec7tjdx-EBbESPQpW1yv_Y_T3yKI-AWkWPSOG8-zbD9ddSuad852cmw-33mv7yf8Kf89E3v1jwvKov6AobFPPRkpI4ao-D0IRaQpsUDFFTV9dDX0JQAbgaFJWZzM%3D)]Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a powerful investigative tool for unraveling the mechanisms of chemical reactions involving this compound. By charting the potential energy surface of a reaction, chemists can discern the most probable pathways, identify transient intermediates, and characterize the fleeting transition states.

Reaction Pathways and Intermediates:

For transformations such as nucleophilic substitution at the C2 position or electrophilic attack on the oxazole (B20620) ring, computational methods can meticulously map out the sequence of events. The geometries and energies of all species along the reaction coordinate—reactants, intermediates, and products—are calculated. This thermodynamic analysis reveals whether a proposed reaction is energetically viable.

Transition State Analysis:

The transition state represents the energetic apex of a reaction pathway and is the critical bottleneck determining the reaction rate. Pinpointing the structure of the transition state is a cornerstone of computational reaction modeling. Its identity is confirmed through frequency calculations, which should yield a single imaginary frequency corresponding to the atomic motion that propels the system from reactant to product. The activation energy, the energetic barrier between reactants and the transition state, can be quantified. A lower activation energy corresponds to a faster reaction. For this compound, such analyses could compare the activation barriers for competing reactions, thereby predicting the likely chemical outcome.

Table 2: Hypothetical Transition State Analysis for a Nucleophilic Substitution on this compound| Reaction Coordinate | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Reactants (this compound + Nucleophile) | 0 | Separated molecular species |

| Transition State | +18 | Partially broken C-Br bond and partially formed C-Nucleophile bond |

| Products (Substituted oxazole + Bromide) | -12 | Fully formed C-Nucleophile bond |

*This table presents a hypothetical reaction profile for illustrative purposes.*Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant advantage of computational chemistry is its ability to predict the reactivity, regioselectivity, and stereoselectivity of chemical transformations. rsc.orgnih.govrsc.org

Reactivity Indices:

Quantum chemical calculations can generate various reactivity indices that pinpoint the most reactive sites within a molecule. For example, Fukui functions can predict which atoms are most susceptible to attack by nucleophiles, electrophiles, or radicals. Furthermore, mapping the electrostatic potential onto the electron density surface can visually identify electron-rich and electron-poor regions, which are prone to electrophilic and nucleophilic attack, respectively. For this compound, the carbon atom bonded to the bromine is an anticipated electrophilic site, while the oxazole nitrogen could act as a nucleophilic center.

Regioselectivity:

In reactions where attack can occur at multiple positions, leading to different constitutional isomers, computational modeling can forecast the regioselectivity. masterorganicchemistry.com By comparing the activation energies for the pathways leading to each regioisomeric product, the major product can be determined. For instance, in an electrophilic substitution reaction on the oxazole ring, calculations could predict whether the C4 or C5 position is more reactive.

Stereoselectivity:

When a reaction has the potential to form multiple stereoisomers, computational methods can predict the stereochemical outcome. nih.gov This is especially pertinent when a new stereocenter is created. By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, the favored stereochemical pathway can be identified. The considerable steric hindrance imposed by the isopropyl group in this compound is expected to be a dominant factor in governing the stereoselectivity of reactions occurring at or near the C4 position.

Conformational Analysis of the Isopropyl Group and its Stereoelectronic Effects

The isopropyl group attached to the oxazole ring is not rigid; it can rotate about the C4-C(isopropyl) single bond. This rotation leads to various conformations, each with a distinct energy and corresponding population.

Conformational Preferences:

The conformational landscape of the isopropyl group can be explored computationally by performing a relaxed potential energy surface scan. This involves systematically varying the dihedral angle that defines the orientation of the isopropyl group relative to the plane of the oxazole ring and calculating the energy at each point. Such an analysis can identify the most stable (lowest energy) conformer and any higher-energy local minima. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The conformational preferences will likely be dictated by steric interactions between the methyl groups of the isopropyl substituent and the adjacent atoms of the oxazole ring.

Stereoelectronic Effects:

The specific orientation of the isopropyl group can exert significant stereoelectronic effects on the molecule's properties and reactivity. thieme-connect.com These effects stem from the interaction of orbitals associated with the isopropyl group and the oxazole ring's π-system. For instance, hyperconjugation—the donation of electron density from the C-H σ-bonds of the isopropyl group into the π-orbitals of the oxazole ring—can be conformation-dependent. These interactions can modulate the electron density distribution within the ring, thereby influencing its reactivity towards electrophiles and nucleophiles. Computational analysis can quantify these orbital interactions in various conformations and correlate them with predicted reactivity patterns.

Table 3: Hypothetical Conformational Analysis of the Isopropyl Group in this compound| Dihedral Angle (H-C(isopropyl)-C4-N) | Relative Energy (kcal/mol) | Key Steric Interaction |

|---|---|---|

| 0° (Eclipsed) | +2.3 | Methyl group eclipsing the oxazole nitrogen atom |

| 60° (Staggered) | 0 | Most stable, staggered conformation |

| 120° (Eclipsed) | +2.6 | Methyl group eclipsing the oxazole C5-H bond |

| 180° (Staggered) | +0.3 | Slightly higher energy staggered conformation |

*This table represents a hypothetical conformational analysis for illustrative purposes.*Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-methylbenzonitrile |

| 2-Bromo-4-nitroaniline |

| 2-Bromo-4-iodophenol |

| 2-Bromo-4-chloropentanal |

| 2-Bromo-4-isopropylaniline |

| 2-Bromo-4-nitroimidazole |

| 2-Bromo-4'-fluoroacetophenone |

| 2-Bromo-4-propyl-1,3-oxazole |

| 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole |

| 3-allyl-2-(propylthio) quinazolin-4(3H)-one |

| (3-allyl-2-(allylthio) quinazolin-4(3H)-one) |

| (3-allyl- 2-( Prop -2-yn -1-ylthio) Quinazolin - 4 (3H) - one) |

| cis-1-bromo-4-isopropyl-cyclohexane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.